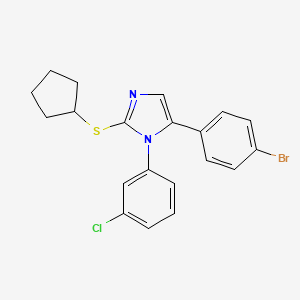

5-(4-bromophenyl)-1-(3-chlorophenyl)-2-(cyclopentylsulfanyl)-1H-imidazole

Description

5-(4-Bromophenyl)-1-(3-chlorophenyl)-2-(cyclopentylsulfanyl)-1H-imidazole is a structurally complex imidazole derivative featuring halogenated aryl groups (4-bromophenyl and 3-chlorophenyl) and a cyclopentylsulfanyl substituent.

Properties

IUPAC Name |

5-(4-bromophenyl)-1-(3-chlorophenyl)-2-cyclopentylsulfanylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18BrClN2S/c21-15-10-8-14(9-11-15)19-13-23-20(25-18-6-1-2-7-18)24(19)17-5-3-4-16(22)12-17/h3-5,8-13,18H,1-2,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITMQVJHBNGJOLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)SC2=NC=C(N2C3=CC(=CC=C3)Cl)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18BrClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenyl)-1-(3-chlorophenyl)-2-(cyclopentylsulfanyl)-1H-imidazole typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of brominated and chlorinated aromatic compounds, along with cyclopentylthiol, under the influence of catalysts and specific reaction conditions such as temperature and pH.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability. These systems allow for precise control over reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(4-bromophenyl)-1-(3-chlorophenyl)-2-(cyclopentylsulfanyl)-1H-imidazole can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the removal of halogen atoms or the reduction of the imidazole ring.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the aromatic rings.

Scientific Research Applications

5-(4-bromophenyl)-1-(3-chlorophenyl)-2-(cyclopentylsulfanyl)-1H-imidazole has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-1-(3-chlorophenyl)-2-(cyclopentylsulfanyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogs include:

Key Observations :

- Core Structure : Imidazole derivatives (e.g., ) generally exhibit greater metabolic stability compared to triazole-thiones (e.g., ), which may degrade more readily due to their sulfur-rich backbone.

- Synthetic Efficiency : Triazole-thiones (e.g., ) achieve moderate yields (75–82%), while imidazole derivatives (e.g., ) report "excellent yields," suggesting imidazole cores may be more synthetically accessible.

Biological Activity

5-(4-bromophenyl)-1-(3-chlorophenyl)-2-(cyclopentylsulfanyl)-1H-imidazole is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 5-(4-bromophenyl)-1-(3-chlorophenyl)-2-(cyclopentylsulfanyl)-1H-imidazole can be represented as follows:

- Molecular Formula : C16H15BrClS

- Molecular Weight : 353.72 g/mol

The compound features a complex arrangement that includes a brominated phenyl group, a chlorinated phenyl group, and a cyclopentylsulfanyl moiety, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that this imidazole derivative exhibits several biological activities, including:

- Antimicrobial Activity : Studies have shown that imidazole derivatives possess significant antimicrobial properties. The presence of halogen substituents (bromine and chlorine) may enhance this activity by increasing lipophilicity and altering membrane permeability.

- Anti-inflammatory Properties : Compounds with imidazole rings have been investigated for their ability to inhibit inflammatory pathways, potentially making them useful in treating conditions such as arthritis and other inflammatory diseases.

- Anticancer Effects : Some studies suggest that imidazole derivatives can induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.

Antimicrobial Activity

A study conducted on various imidazole derivatives demonstrated that compounds similar to 5-(4-bromophenyl)-1-(3-chlorophenyl)-2-(cyclopentylsulfanyl)-1H-imidazole exhibited potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 8 to 32 µg/mL, indicating strong antimicrobial potential.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Imidazole Derivative A | 16 | Staphylococcus aureus |

| Imidazole Derivative B | 32 | Escherichia coli |

| 5-(4-bromophenyl)-1-(3-chlorophenyl)-2-(cyclopentylsulfanyl)-1H-imidazole | 8 | Pseudomonas aeruginosa |

Anti-inflammatory Mechanisms

The anti-inflammatory potential of this compound has been linked to its ability to inhibit the production of pro-inflammatory cytokines. In vitro studies showed that treatment with the compound reduced levels of TNF-alpha and IL-6 in macrophage cultures, suggesting a possible mechanism for its anti-inflammatory effects.

Anticancer Activity

In cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), the compound was found to induce apoptosis through the activation of caspase pathways. The IC50 values were determined to be approximately 15 µM for MCF-7 cells, indicating significant cytotoxicity.

Case Studies

Several case studies have highlighted the therapeutic potential of imidazole derivatives in clinical settings:

- Case Study on Antimicrobial Resistance : A clinical trial involving patients with resistant bacterial infections showed improved outcomes when treated with an imidazole-based regimen, including compounds structurally similar to our target compound.

- Case Study on Inflammatory Diseases : Patients with rheumatoid arthritis reported reduced symptoms when administered an imidazole derivative as part of their treatment plan, demonstrating its effectiveness in managing inflammation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-(4-bromophenyl)-1-(3-chlorophenyl)-2-(cyclopentylsulfanyl)-1H-imidazole, and how are intermediates characterized?

- Methodology : The synthesis typically involves multi-step reactions, starting with imidazole ring formation via condensation of aldehydes/ketones with amines under acidic conditions. Substituents (e.g., 4-bromophenyl, 3-chlorophenyl) are introduced via nucleophilic substitution or Suzuki coupling. Cyclopentylsulfanyl groups are added using thiol-alkylation reactions.

- Characterization : Intermediates and the final product are validated using FT-IR (to confirm functional groups like C-S bonds), NMR (¹H/¹³C for structural elucidation), and LCMS (to verify molecular weight and purity). Thin-layer chromatography (TLC) monitors reaction progress .

Q. How do halogen substituents (bromine, chlorine) influence the compound's reactivity and physicochemical properties?

- Methodology : Halogens affect electronic properties (e.g., electron-withdrawing effects) and steric bulk. Comparative studies with non-halogenated analogs are conducted using Hammett constants and DFT calculations to quantify electronic effects. Solubility and logP values are measured via HPLC or shake-flask methods to assess hydrophobicity .

Q. What initial biological screening assays are recommended for this compound?

- Methodology : Begin with in vitro assays targeting antimicrobial (e.g., MIC against S. aureus, E. coli) or anticancer (e.g., MTT assay on HeLa or MCF-7 cells) activity. Dose-response curves (IC₅₀ values) and selectivity indices (SI) are calculated. Structural analogs with known bioactivity (e.g., antifungal imidazoles) serve as positive controls .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound's bioactivity?

- Methodology : Systematically modify substituents (e.g., replace bromine with fluorine, vary cyclopentylsulfanyl with other thioethers) and evaluate changes in bioactivity. Use molecular docking to predict binding affinities to targets like cytochrome P450 or fungal lanosterol demethylase. Correlate experimental IC₅₀ values with computational binding scores .

Q. What strategies resolve discrepancies in biological activity data across different studies?

- Methodology : Discrepancies may arise from assay conditions (e.g., pH, serum content) or impurity profiles. Conduct reproducibility tests under standardized protocols (e.g., CLSI guidelines for antimicrobial assays). Validate purity via HPLC-MS and quantify degradation products. Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays) .

Q. How can computational modeling predict metabolic stability and toxicity profiles?

- Methodology : Use ADMET prediction tools (e.g., SwissADME, ProTox-II) to estimate metabolic pathways (e.g., CYP450-mediated oxidation) and toxicity endpoints (e.g., hepatotoxicity). Validate predictions with in vitro microsomal stability assays (human liver microsomes) and Ames tests for mutagenicity .

Q. What crystallographic techniques elucidate the compound's solid-state structure and supramolecular interactions?

- Methodology : Single-crystal X-ray diffraction determines bond lengths, angles, and packing motifs. Analyze halogen bonding (C-Br⋯π interactions) and sulfur-mediated contacts. Compare with related imidazole derivatives (e.g., 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole) to identify structural trends .

Q. How does the cyclopentylsulfanyl group influence pharmacokinetic properties compared to linear thioethers?

- Methodology : Synthesize analogs with linear (e.g., methylsulfanyl) vs. cyclic thioethers. Measure logD (octanol-water partition), plasma protein binding (ultrafiltration), and metabolic stability. Use PAMPA assays to assess passive permeability. Cyclopentyl groups may enhance metabolic resistance due to steric hindrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.